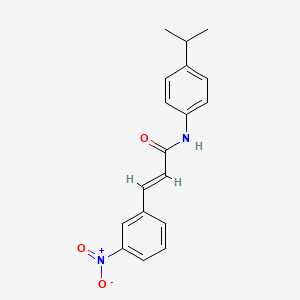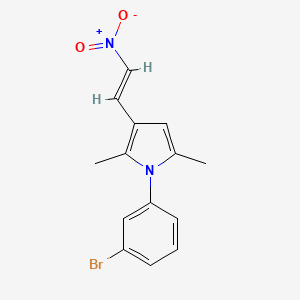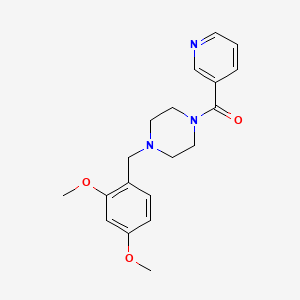
N-(4-isopropylphenyl)-3-(3-nitrophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-isopropylphenyl)-3-(3-nitrophenyl)acrylamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as INAA and has a molecular formula of C18H18N2O3.
Mecanismo De Acción
The mechanism of action of N-(4-isopropylphenyl)-3-(3-nitrophenyl)acrylamide is not yet fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-(4-isopropylphenyl)-3-(3-nitrophenyl)acrylamide has been shown to exhibit significant anti-inflammatory and analgesic properties in various animal models. It has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, which play a critical role in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using N-(4-isopropylphenyl)-3-(3-nitrophenyl)acrylamide in lab experiments is its potent anti-inflammatory and analgesic properties. However, one of the limitations of this compound is its limited solubility in water, which can make it challenging to work with in certain experiments.
Direcciones Futuras
There are several future directions for the research and development of N-(4-isopropylphenyl)-3-(3-nitrophenyl)acrylamide. One potential direction is the development of new drug candidates based on the structure of this compound for the treatment of pain and inflammation. Another potential direction is the investigation of the potential anti-cancer properties of this compound, as it has been shown to exhibit cytotoxic effects against various cancer cell lines. Additionally, further research is needed to understand the mechanism of action of this compound fully and to identify any potential side effects or toxicity.
Métodos De Síntesis
The synthesis of N-(4-isopropylphenyl)-3-(3-nitrophenyl)acrylamide involves the reaction of 4-isopropylaniline and 3-nitrobenzaldehyde in the presence of acetic anhydride and pyridine. The reaction takes place under reflux conditions and results in the formation of a yellow solid, which is then purified through recrystallization.
Aplicaciones Científicas De Investigación
N-(4-isopropylphenyl)-3-(3-nitrophenyl)acrylamide has been widely used in scientific research due to its potential applications in various fields. One of the primary applications of this compound is in the field of medicinal chemistry. It has been shown to exhibit significant anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation.
Propiedades
IUPAC Name |
(E)-3-(3-nitrophenyl)-N-(4-propan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-13(2)15-7-9-16(10-8-15)19-18(21)11-6-14-4-3-5-17(12-14)20(22)23/h3-13H,1-2H3,(H,19,21)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNTKFCDMSYXTNC-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-dimethyl-N'-(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1,4-benzenediamine](/img/structure/B5669362.png)
![N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5669368.png)
![4-hydroxy-2-[(3-propoxypiperidin-1-yl)methyl]quinoline-6-carboxamide](/img/structure/B5669374.png)
![2-[(1-phenylcyclohexyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5669376.png)
![N-[(3S*,4R*)-1-(1H-indazol-3-ylcarbonyl)-4-propylpyrrolidin-3-yl]methanesulfonamide](/img/structure/B5669381.png)

![2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-1-naphthylacetamide](/img/structure/B5669392.png)
![1-[4-(1-piperidinylsulfonyl)phenyl]-2-pyrrolidinone](/img/structure/B5669399.png)
![5-[(5-isobutyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)carbonyl]-1-methylpyridin-2(1H)-one](/img/structure/B5669409.png)

![6-[4-(5-cyclobutyl-1,3,4-oxadiazol-2-yl)piperazin-1-yl]imidazo[1,2-b]pyridazine](/img/structure/B5669440.png)

![N,N-dimethyl-5-{[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]methyl}-2-furamide](/img/structure/B5669454.png)
![N-[2-methoxy-1-(2-pyridinyl)ethyl]-N-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5669456.png)